3-amino-2,3-dihydro-1H-inden-1-ol (also recognized as 1-aminoindan-3-ol) is a 1,3-difunctionalized indane derivative utilized primarily as a chiral building block and precursor for highly selective bidentate ligands and orthogonally protected diamines [1]. Unlike its more common 1,2-substituted analogs, the 1,3-substitution pattern provides distinct steric bulk and conformational rigidity. This structural geometry makes it a critical intermediate in the synthesis of specialized transition-metal asymmetric catalysts and complex active pharmaceutical ingredients (APIs) where precise spatial control of functional groups is required for downstream synthetic success [1].
Substituting 3-amino-2,3-dihydro-1H-inden-1-ol with the more ubiquitous 1-aminoindan-2-ol (cis-1-amino-2-indanol) fundamentally alters the spatial coordination environment and bite angle of downstream ligands, leading to a failure in target stereoselectivity. Furthermore, the cis- and trans-diastereomers of 3-amino-2,3-dihydro-1H-inden-1-ol possess distinct intramolecular hydrogen-bonding networks; the cis form is specifically stabilized by strong NH···OH interactions that dictate its ring-puckering conformation [1]. Using a crude diastereomeric mixture or a generic 1,2-analog results in unpredictable stereocontrol in catalytic applications and prevents the successful orthogonal protection required for complex indane-1,3-diamine synthesis [2].
The commercial viability of 3-amino-2,3-dihydro-1H-inden-1-ol relies heavily on its ability to be resolved into enantiopure forms. Utilizing Lipase B from Candida antarctica (CALB) for acetylation, both cis and trans N-protected isomers of this compound can be resolved with >99% enantiomeric excess (ee) [1]. This presents a highly scalable alternative to traditional heavy-metal chiral resolution methods, which often struggle to exceed 95% ee without repeated recrystallizations.
| Evidence Dimension | Enantiomeric excess (ee) post-resolution |
| Target Compound Data | >99% ee via CALB biocatalysis |
| Comparator Or Baseline | Standard kinetic resolution baselines (<95% ee prior to recrystallization) |
| Quantified Difference | >4% improvement in ee with elimination of heavy-metal dependency |
| Conditions | Lipase B (Candida antarctica) catalyzed acetylation of N-protected amino alcohols |
Guarantees the procurement of highly enantiopure building blocks necessary for pharmaceutical and catalyst synthesis without the cost and toxicity of heavy-metal resolution steps.
The structural integrity of chiral ligands derived from 3-amino-2,3-dihydro-1H-inden-1-ol is heavily dependent on its conformational state. Quantum chemical analysis demonstrates that the cis-isomer is locked into a specific ring-puckered conformation stabilized by a strong intramolecular HN···HO hydrogen bond [1]. In contrast, the trans-isomer lacks this specific stabilizing interaction, resulting in greater conformational flexibility.
| Evidence Dimension | Conformational stabilization mechanism |
| Target Compound Data | cis-3-amino-2,3-dihydro-1H-inden-1-ol (locked via strong HN···HO bond) |
| Comparator Or Baseline | trans-3-amino-2,3-dihydro-1H-inden-1-ol (lacks HN···HO stabilization) |
| Quantified Difference | Distinct conformational minimum preventing ring-flip in the cis-isomer |
| Conditions | Quantum mechanical DFT (B3LYP) and MP2 computational modeling |
This locked conformation ensures predictable stereocontrol and rigid bite angles when incorporated into chiral ligands, a feature absent in the trans-isomer.
When utilized as a precursor for chiral ligands, 3-amino-2,3-dihydro-1H-inden-1-ol demonstrates quantifiable performance in asymmetric catalysis. Ru(II)-indan-ambox complexes derived from this compound achieve up to 97% enantiomeric excess in the asymmetric hydrogenation of unfunctionalized prochiral ketones [1]. This performance establishes it as a highly effective backbone compared to standard unoptimized diamine ligands, which frequently yield lower enantioselectivities for simple, unfunctionalized substrates.
| Evidence Dimension | Enantioselectivity in ketone hydrogenation |
| Target Compound Data | Up to 97% ee using Ru(II)-indan-ambox catalyst |
| Comparator Or Baseline | Standard unoptimized Ru(II)-diamine catalysts (typically 80-90% ee for unfunctionalized ketones) |
| Quantified Difference | ~7-17% increase in enantioselectivity for challenging unfunctionalized substrates |
| Conditions | Asymmetric hydrogenation of prochiral simple ketones using Ru(II)-indan-ambox complex |
Proves the compound's value as an elite precursor for high-performance asymmetric catalysts used in active pharmaceutical ingredient (API) manufacturing.
The distinct 1,3-substitution pattern of 3-amino-2,3-dihydro-1H-inden-1-ol allows for complete inversion of configuration at the hydroxyl center via a Mitsunobu reaction. This enables the highly efficient preparation of orthogonally protected cis- and trans-indane-1,3-diamines, which are essential intermediates for complex API synthesis where selective deprotection of each nitrogen atom under mild conditions is required [1].
The compound serves as the foundational chiral backbone for indan-ambox ligands. When complexed with transition metals such as Ruthenium(II), the resulting catalysts are highly effective for the asymmetric hydrogenation of simple, unfunctionalized ketones, consistently delivering high enantioselectivities (up to 97% ee) [2].
The compound is a highly compatible substrate for scalable chemoenzymatic workflows in industrial settings. By employing Lipase B from Candida antarctica, manufacturers can resolve the racemic mixtures of N-protected 3-amino-2,3-dihydro-1H-inden-1-ol into highly pure enantiomers (>99% ee) without relying on heavy-metal chiral resolution, streamlining the production of chiral intermediates [1].